Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-
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Overview
Description
Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]- is a complex organic compound that belongs to the class of phenols and oxadiazoles. This compound features a phenol group attached to a 1,3,4-oxadiazole ring, which is further substituted with a furan ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]- typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2-furanyl hydrazine with phenyl isocyanate, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of solvents like ethanol or acetic acid and may involve heating under reflux .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]- undergoes various chemical reactions, including:
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt), potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated phenols, nitrophenols, sulfonated phenols.
Scientific Research Applications
Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]- can be compared with other similar compounds, such as:
Phenol, 2-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]-: Similar structure but with a thiophene ring instead of a furan ring.
Phenol, 2-[5-(2-pyridyl)-1,3,4-oxadiazol-2-yl]-: Contains a pyridine ring instead of a furan ring.
Phenol, 2-[5-(2-benzyl)-1,3,4-oxadiazol-2-yl]-: Features a benzyl group instead of a furan ring .
The uniqueness of Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
114333-43-6 |
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Molecular Formula |
C12H8N2O3 |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
2-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenol |
InChI |
InChI=1S/C12H8N2O3/c15-9-5-2-1-4-8(9)11-13-14-12(17-11)10-6-3-7-16-10/h1-7,15H |
InChI Key |
BQAHLVUMITYRON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=CO3)O |
Origin of Product |
United States |
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